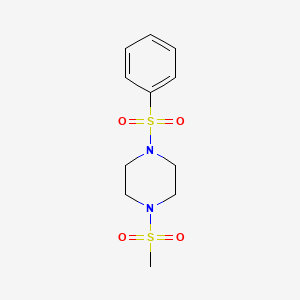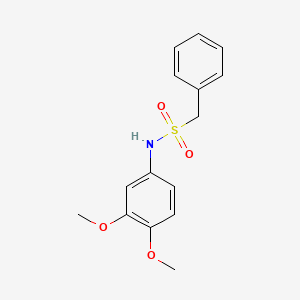
N-(3,4-dimethoxyphenyl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-1-phenylmethanesulfonamide, commonly known as DPMMS, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been synthesized through various methods and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of DPMMS is not fully understood. However, it has been suggested that DPMMS exerts its biological activities by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and aromatase. In addition, DPMMS has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
DPMMS has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are involved in the inflammatory response. In addition, DPMMS has been shown to inhibit the activity of aromatase, which is involved in the biosynthesis of estrogen. Furthermore, DPMMS has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DPMMS in lab experiments is its potential to exhibit promising biological activities. In addition, DPMMS is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using DPMMS in lab experiments is its potential toxicity. Therefore, caution should be exercised when handling DPMMS.
Direcciones Futuras
There are several future directions for the research of DPMMS. One of the potential directions is to further investigate its mechanism of action and to identify its molecular targets. In addition, the synthesis of novel derivatives of DPMMS with potential biological activities could be explored. Furthermore, the potential of DPMMS as a therapeutic agent for various diseases could be investigated.
Conclusion:
In conclusion, DPMMS is a sulfonamide derivative that has gained significant attention in the field of scientific research. It has been synthesized through various methods and has been found to exhibit promising biological activities. DPMMS has been extensively studied for its potential applications in various fields of scientific research, including anti-inflammatory, anticancer, and antimicrobial activities. The mechanism of action of DPMMS is not fully understood, but it has been suggested that it exerts its biological activities by inhibiting the activity of certain enzymes. DPMMS has several advantages and limitations for lab experiments, and there are several future directions for its research.
Métodos De Síntesis
The synthesis of DPMMS involves the reaction of 3,4-dimethoxybenzaldehyde with N-phenylmethanesulfonamide in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of DPMMS. The purity of the synthesized compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
DPMMS has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit promising anti-inflammatory, anticancer, and antimicrobial activities. In addition, DPMMS has been shown to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies. Furthermore, DPMMS has been used as a building block for the synthesis of various other compounds with potential biological activities.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-19-14-9-8-13(10-15(14)20-2)16-21(17,18)11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDROVSUXISCNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5887266.png)
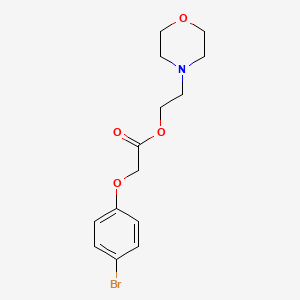
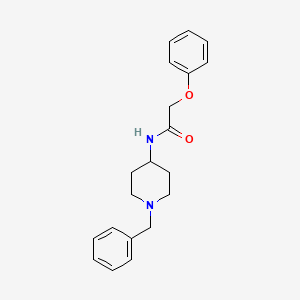
![4-chloro-2-[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5887288.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5887294.png)


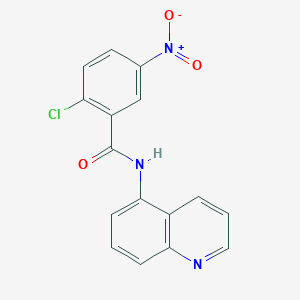
![2-(2,4-dimethylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5887308.png)

![2-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5887331.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(3-methylbutyl)ethanediamide](/img/structure/B5887341.png)
![N-(3-fluorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5887351.png)
